2-Methoxy-4-(trifluoromethoxy)phenylacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

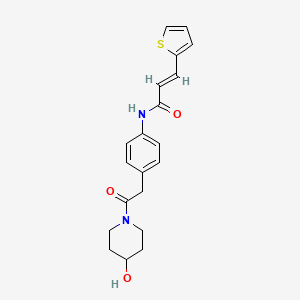

2-Methoxy-4-(trifluoromethoxy)phenylacetic acid is a chemical compound with the molecular formula C10H9F3O4 and a molecular weight of 250.17 . It is a solid substance at ambient temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9F3O4/c1-16-8-5-7(17-10(11,12)13)3-2-6(8)4-9(14)15/h2-3,5H,4H2,1H3,(H,14,15) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

The boiling point of this compound is between 103-106 degrees Celsius . It is a solid at room temperature .Aplicaciones Científicas De Investigación

Phototriggers and Photoprotective Groups

2-Methoxy-4-(trifluoromethoxy)phenylacetic acid derivatives extend the absorption range of the p-hydroxyphenacyl (pHP) photoremovable protecting group, facilitating the controlled release of bioactive molecules upon irradiation. This characteristic is vital for developing new phototriggers, enhancing the study of dynamic biological processes in real-time. Conrad et al. (2000) demonstrated that substituents like 3-methoxy significantly extend the absorption bands of such compounds, enabling their use in releasing amino acids with high efficiency upon irradiation, a critical advancement for temporal control in biochemical experiments (Conrad, Givens, Weber, & Kandler, 2000).

Synthetic Chemistry Applications

In synthetic chemistry, derivatives of this compound play a crucial role in novel synthesis methods and conversions. Kangani, Day, and Kelley (2008) described an efficient method for converting phenylacetic acids to phenylacetonitriles or benzonitriles using bis(2-methoxyethyl)aminosulfur trifluoride, demonstrating the versatility of these compounds in creating nitrile derivatives essential for pharmaceutical and material sciences (Kangani, Day, & Kelley, 2008).

Drug Synthesis and Metabolism

Understanding the metabolism of psychoactive compounds is essential for drug development and safety assessment. Research by Kanamori et al. (2002) on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified metabolites such as 4-bromo-2,5-dimethoxyphenylacetic acid, elucidating the metabolic pathways that similar compounds undergo in biological systems. This knowledge is instrumental in predicting drug behavior, interactions, and potential toxicities in humans, showcasing the broader relevance of this compound derivatives in pharmacology (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Fluorinated Aromatics in Pharmaceuticals and Agrochemicals

The synthesis of fluorinated aromatics is increasingly important in pharmaceuticals and agrochemicals due to their unique properties, such as enhanced stability and bioavailability. Techniques developed by Leung and Sammis (2015) for the synthesis of monofluoromethoxy arenes through direct fluorodecarboxylation of carboxylic acids highlight the utility of this compound derivatives in introducing fluorine into complex organic molecules, paving the way for new drug designs and agricultural chemicals (Leung & Sammis, 2015).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle this chemical with protective gloves/clothing and eye/face protection, and to avoid breathing its dust/fume/gas/mist/vapors/spray .

Mecanismo De Acción

Target of Action

It’s known that similar compounds can target the respiratory system .

Mode of Action

It’s known that similar compounds can cause respiratory irritation .

Biochemical Pathways

It’s known that similar compounds can affect the respiratory system .

Pharmacokinetics

It’s known that similar compounds can cause respiratory irritation , which may suggest some level of absorption and distribution in the body.

Result of Action

It’s known that similar compounds can cause respiratory irritation , suggesting that it may have some effect at the cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methoxy-4-(trifluoromethoxy)phenylacetic acid. For example, the compound should be stored at ambient temperature for optimal stability . Additionally, it should be prevented from being released into the environment .

Propiedades

IUPAC Name |

2-[2-methoxy-4-(trifluoromethoxy)phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O4/c1-16-8-5-7(17-10(11,12)13)3-2-6(8)4-9(14)15/h2-3,5H,4H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXSQAUASZWYDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OC(F)(F)F)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2968477.png)

![2-[6-(Dimethylamino)pyrimidin-4-yl]-5-phenyl-1H-pyrazol-3-one](/img/structure/B2968479.png)

![1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B2968480.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-methylbenzamide](/img/structure/B2968481.png)

![N-(4-{[(tert-butyl)amino]sulfonyl}phenyl)-2-(1,2,4-triazolyl)acetamide](/img/structure/B2968484.png)